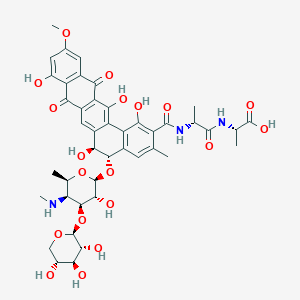
L-Alanyl pradimicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl pradimicin A is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Mechanism of Action:
L-Alanyl pradimicin A primarily functions as an antiviral agent by inhibiting the entry of viruses into host cells. It selectively targets the glycoprotein gp120 on the surface of the human immunodeficiency virus (HIV), preventing viral transmission and replication. Studies have shown that it acts effectively against multiple strains of HIV-1, including those with X4 and R5 tropisms, at non-toxic concentrations .
Case Studies:
-
In Vitro Studies:
In coculture experiments with HIV-infected cells, this compound demonstrated a robust ability to inhibit viral transmission. The drug's prolonged exposure was essential to observe its effects on viral resistance, as it led to mutations in HIV strains that involved deletions in glycosylation sites on gp120 . -
Resistance Profile:
The compound exhibits a high genetic barrier to resistance. Research indicates that significant mutations in gp120 are required for HIV to develop moderate resistance to this compound, allowing it to maintain efficacy against resistant strains .
Antifungal Applications
Mechanism of Action:
this compound also displays antifungal properties, particularly against systemic fungal infections. Its mechanism involves binding to specific carbohydrate moieties on fungal cell surfaces, disrupting cellular integrity and function .
Case Studies:
-
Fungal Infection Models:
In animal models infected with Candida albicans, administration of this compound resulted in improved survival rates compared to control groups treated with saline. The compound's effectiveness was attributed to its ability to bind mannose residues on fungal cells, facilitating immune recognition and clearance . -
Clinical Implications:
The compound's potential as an antifungal agent has been highlighted in studies evaluating its efficacy against drug-resistant fungal strains. Its unique binding properties may offer a novel approach in treating infections that are otherwise challenging due to resistance mechanisms .
Comparative Efficacy Table
| Application | Pathogen | Efficacy | Mechanism |
|---|---|---|---|
| Antiviral | HIV-1 | High | Inhibits gp120-mediated entry |
| Antifungal | Candida albicans | Moderate | Binds mannose residues |
| Antifungal | Systemic fungal infections | High | Disrupts cell wall integrity |
Eigenschaften
CAS-Nummer |
148763-59-1 |
|---|---|
Molekularformel |
C43H49N3O19 |
Molekulargewicht |
911.9 g/mol |
IUPAC-Name |
2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60) |
InChI-Schlüssel |
SZUMKGXXHSNVTC-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-Alanyl pradimicin A; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















